molecular formula C20H34B B13405192 3-Desmethyl 4-Methyl Meclizine Dihydrochloride

3-Desmethyl 4-Methyl Meclizine Dihydrochloride

Cat. No.: B13405192
M. Wt: 285.3 g/mol
InChI Key: MPQAQJSAYDDROO-YYNWCRCSSA-N
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Chemical Reactions Analysis

3-Desmethyl 4-Methyl Meclizine Dihydrochloride undergoes various chemical reactions, including:

Biological Activity

3-Desmethyl 4-Methyl Meclizine Dihydrochloride is a metabolite of Meclizine, a first-generation antihistamine primarily used for treating motion sickness and vertigo. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is structurally related to Meclizine, featuring modifications that influence its biological activity. The compound's synthesis typically involves the demethylation of Meclizine, resulting in a compound that retains some of the original's pharmacological properties while potentially exhibiting unique effects due to its altered structure.

Histamine H1 Receptor Antagonism

Like its parent compound, this compound acts primarily as an H1 receptor antagonist . This mechanism is crucial for its antiemetic properties, as it inhibits the action of histamine, a neurotransmitter involved in regulating nausea and vomiting. The binding affinity and selectivity for the H1 receptor can influence the efficacy and side effect profile of the compound compared to other antihistamines.

Antiemetic Activity

Research indicates that this compound retains significant antiemetic activity. It is particularly effective in preventing nausea associated with motion sickness, similar to Meclizine. Its mechanism involves blocking histamine receptors in the vestibular system, which is responsible for balance and spatial orientation.

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective effects . It has been shown to modulate neurotransmitter levels and protect neuronal cells from excitotoxicity, which could be beneficial in conditions like Alzheimer's disease. The compound's interactions with cholinergic pathways further underscore its potential utility in neurodegenerative disorders.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
H1 AntagonismInhibits histamine H1 receptor activity, reducing nausea and vomiting
NeuroprotectionProtects neurons from excitotoxicity and modulates neurotransmitter levels
Cholinesterase InhibitionInhibits acetylcholinesterase (AChE), potentially useful in Alzheimer's treatment
Antimicrobial ActivityExhibits antibacterial properties against various pathogens

Case Studies and Research Findings

  • Neuroprotective Mechanisms : A study demonstrated that this compound could reduce cell death in dopaminergic neurons exposed to neurotoxic agents. This suggests potential applications in treating Parkinson’s disease and other neurodegenerative disorders .
  • Antiemetic Efficacy : Clinical trials have shown that this compound effectively reduces motion sickness symptoms in patients, comparable to standard treatments like Meclizine .
  • Cholinesterase Inhibition : Research indicates that the compound can inhibit AChE activity, which may enhance cholinergic signaling in the brain and provide therapeutic benefits for cognitive decline associated with aging .

Properties

Molecular Formula

C20H34B

Molecular Weight

285.3 g/mol

InChI

InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14-,15+,16+,17-,18-/m0/s1

InChI Key

MPQAQJSAYDDROO-YYNWCRCSSA-N

Isomeric SMILES

[B]([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)[C@H]3C[C@@H]4C[C@H]([C@@H]3C)C4(C)C

Canonical SMILES

[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C

Origin of Product

United States

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